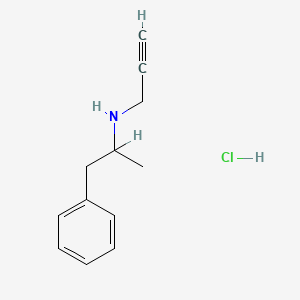

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride

説明

Synthesis Analysis

Synthesis of related compounds typically involves reactions of specific aldehydes with amines, potentially involving intermediates such as imines. One example is the reaction of chloral with substituted anilines, leading to a variety of products depending on the reaction conditions. This method highlights the versatility and complexity in synthesizing compounds within this chemical class (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed through spectroscopic methods, including high-resolution magnetic resonance imaging, which provides insights into their conformation and structural properties. Ab initio calculations complement these spectroscopic findings, offering a deeper understanding of the molecular geometry and electronic structure (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride are influenced by its functional groups. Reductive amination is a key reaction for amine synthesis, involving the conversion of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent. This process is crucial for generating primary, secondary, and tertiary amines, highlighting the compound's role in synthetic chemistry (Irrgang & Kempe, 2020).

Physical Properties Analysis

The physical properties of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. While specific data on this compound might not be readily available, similar compounds exhibit unique physical behaviors that facilitate their use in molecular microencapsulation and solubility enhancement (Vert & Huguet, 1987).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for participating in various chemical reactions, are central to understanding (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride's utility in synthesis and other chemical applications. The compound's amine group plays a pivotal role in its reactivity, participating in numerous chemical transformations that underscore its significance in organic synthesis (Irrgang & Kempe, 2020).

科学的研究の応用

Synthesis of Low-Density Lipoprotein Receptor Upregulators

A practical method for preparing N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide as an upregulator of the LDL receptor was developed. This process involved the synthesis of 1-(3-phenylpropyl)piperidin-4-amine with high yield, illustrating the potential of (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride in medicinal chemistry (Ito et al., 2002).

NMR Spectra of Psychoactive Substances

1H NMR spectra of various psychoactive substances, including 1-phenylpropan-2-amines, were reported. This study demonstrates the use of (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride in forensic and harm-reduction applications through its spectral properties (Chapman, 2017).

Synthesis of Flexible Ligands

Flexible ligands like bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine were synthesized in a superbasic medium. This study highlights the application of (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride in the creation of complex chemical structures, useful in various chemical and pharmaceutical applications (Potapov et al., 2007).

Hydroamination of Tetrahydroindoles

The hydroamination of tetrahydroindoles with secondary dialkylamines illustrated the potential of (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride in producing amino derivatives of indole, showcasing its utility in organic synthesis (Sobenina et al., 2010).

Antifungal Activity

Compounds including 4-(p-alkoxyphenylthio)but-2-yn-yl-amine hydrochlorides showed significant antifungal activity. This research opens avenues for (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride in the development of new antifungal agents (Papakonstantinou‐Garoufalia et al., 1992).

Spectroscopic Characterization of Cathinone Derivatives

Extensive chemical characterization of cathinone derivatives, including those related to (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride, was carried out. This research is significant for forensic science and drug enforcement, providing vital information for the identification of these compounds (Kuś et al., 2016).

Antibacterial Agents

A study on 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride revealed its potent antibacterial activity, particularly against anaerobic bacteria. This highlights another potential application of (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride in the development of new antibacterial drugs (Dickens et al., 1991).

Safety And Hazards

The compound has been classified with the GHS07 pictogram1. The hazard statements associated with it are H315, H319, and H3351. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P5011.

将来の方向性

The future directions of research on this compound could involve further exploration of its potential applications in click chemistry, given its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups3. Additionally, the impact of deuteration on the pharmacokinetics of pharmaceuticals is a topic of interest3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

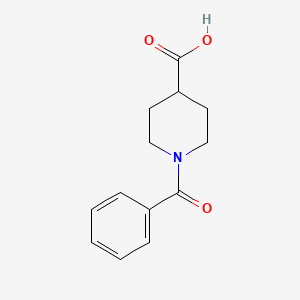

特性

IUPAC Name |

1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZTCSJZCYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18913-84-3 (Parent) | |

| Record name | Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70948763 | |

| Record name | N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride | |

CAS RN |

2588-96-7 | |

| Record name | Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)